molecular formula C21H18ClN5O4S B2395291 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 946200-42-6

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2395291
CAS No.: 946200-42-6
M. Wt: 471.92
InChI Key: YVGRJDVQXIFDIM-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study conducted by Bondock et al. (2008) utilized a key intermediate structurally similar to the compound for synthesizing a variety of heterocyclic compounds, including coumarin, pyridine, pyrrole, and pyrazolo[3,4-d]pyrimidine derivatives. These newly synthesized compounds were evaluated for their antimicrobial properties. The research indicates that certain derivatives exhibit antimicrobial activity, suggesting the potential utility of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Anticancer Applications

Another significant area of research involves the evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities. El-Morsy et al. (2017) synthesized a series of these derivatives and tested them against the human breast adenocarcinoma cell line MCF7. The study identified certain compounds with mild to moderate activity, highlighting their potential as anticancer agents. Among these, a specific derivative was found to be the most active, showcasing the therapeutic potential of these compounds in cancer treatment (El-Morsy et al., 2017).

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-14-7-8-17(31-2)16(9-14)24-18(28)11-32-21-25-19-15(20(29)26-21)10-23-27(19)13-5-3-12(22)4-6-13/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGRJDVQXIFDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.